molecular formula C20H19ClN2O4 B2686328 6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one CAS No. 1401577-57-8

6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one

Cat. No.: B2686328
CAS No.: 1401577-57-8
M. Wt: 386.83
InChI Key: JRGCALNNOYPEBO-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. The presence of the chlorophenyl and trimethoxybenzyl groups suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the chlorophenyl group: This step may involve the use of chlorobenzene derivatives in a substitution reaction.

    Attachment of the trimethoxybenzyl group: This can be done through alkylation reactions using trimethoxybenzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the pyridazinone core or the chlorophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various reduced derivatives of the pyridazinone core.

Scientific Research Applications

6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the chlorophenyl and trimethoxybenzyl groups could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one: Lacks the chlorophenyl group.

    6-(4-chlorophenyl)pyridazin-3(2H)-one: Lacks the trimethoxybenzyl group.

    4-(3,4-dimethoxybenzyl)pyridazin-3(2H)-one: Has fewer methoxy groups.

Uniqueness

The combination of the chlorophenyl and trimethoxybenzyl groups in 6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one may confer unique chemical and biological properties, such as enhanced binding affinity to certain biological targets or increased stability under specific conditions.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-25-17-9-12(10-18(26-2)19(17)27-3)8-14-11-16(22-23-20(14)24)13-4-6-15(21)7-5-13/h4-7,9-11H,8H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGCALNNOYPEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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